ap-dUTP
Overview
Description
Synthesis Analysis
The synthesis of base-substituted dUTP analogues, including those carrying photoreactive groups, has been described. For instance, analogues of dUTP bearing a photoreactive 2-nitro-5-azidobenzoyl (NAB) group have been synthesized for studying protein-DNA interactions, demonstrating the versatility of dUTP modifications for specific applications (Kolpashchikov et al., 2000).
Molecular Structure Analysis
The crystal structure of dUTPases, which hydrolyze dUTP to prevent uracil incorporation into DNA, reveals insights into the molecular structure of dUTP when bound to these enzymes. For example, the structure of E. coli dUTPase has been determined, showing a symmetrical trimer with a jelly-roll fold, providing insights into the enzyme’s specificity for dUTP (Cedergren-Zeppezauer et al., 1992).
Chemical Reactions and Properties
dUTPases catalyze the hydrolysis of dUTP, a process crucial for maintaining DNA integrity by preventing uracil incorporation. The enzyme's catalytic mechanism involves in-line nucleophile attack of a water molecule, oriented by an activating conserved aspartate residue, showcasing the chemical reactivity and specificity of dUTP in biological systems (Barabas et al., 2004).
Physical Properties Analysis
The physical properties of dUTP and its analogs, such as solubility and stability, are essential for their application in molecular biology. Modifications on the dUTP molecule can significantly affect these properties, as seen in the synthesis of dUTP analogs with photoreactive groups, which allows for their incorporation into DNA and subsequent studies on DNA-protein interactions (Kolpashchikov et al., 2000).
Chemical Properties Analysis
The chemical properties of dUTP, including its reactivity with enzymes such as dUTPases and DNA polymerases, underpin its role in DNA synthesis and repair mechanisms. The specific interactions between dUTP (or its analogs) and these enzymes demonstrate the nucleotide's chemical versatility and its importance in maintaining genomic stability (Barabas et al., 2004).
Scientific Research Applications
Endogenous AP Sites in Eukaryotes : Guillet and Boiteux (2003) found that the dUTP pool is a significant source of endogenous AP (apurinic/apyrimidinic) sites in eukaryotes (Guillet & Boiteux, 2003).
Visualization of Chromosome Territories : Zink et al. (1998) demonstrated that Cy3-AP3-dUTP labeling in living human cells allows for in vivo visualization of individual chromosome territories and subchromosomal foci (Zink et al., 1998).
Prognostic Marker in Tumor Biopsies : Gorczyca, Gong, and Darżynkiewicz (1993) found that DNA strand breaks in apoptotic cells, induced by topoisomerase inhibitors, can be used as a prognostic marker in tumor biopsies (Gorczyca, Gong, & Darżynkiewicz, 1993).
Apoptosis in Human Trabecular Meshwork Tissue : Baleriola et al. (2008) utilized TdT-mediated dUTP nick end labeling to study apoptosis in human trabecular meshwork tissue, noting an accumulation of apoptotic cells in patients with primary open-angle glaucoma (Baleriola et al., 2008).
Control of Virulence Gene Transfer in Phages : Tormo-Más et al. (2013) found that phage dUTPases control the transfer of SaPI-encoded virulence factors by switching between active and inactive conformations, acting like proto-oncogenic G proteins (Tormo-Más et al., 2013).
Detection and Analysis of Apoptosis : Li et al. (1995) developed flow cytometric methods using biotinylated dUTP (b-dUTP) and digoxigenin-conjugated dUTP (d-dUTP) to identify endonuclease-induced DNA strand breaks during apoptosis (Li et al., 1995).
TUNEL Technique for Apoptosis Identification : Sanders and Wride (1996) highlighted the use of the TUNEL technique for ultrastructural identification of apoptotic nuclei, which is particularly useful for demonstrating apoptosis in paraffin sections (Sanders & Wride, 1996).
Modified TUNEL Protocol for Apoptosis Detection : Lebon et al. (2015) developed a modified TUNEL protocol that allows detection of both caspase-dependent and independent pathways of apoptosis, providing a more comprehensive understanding of cell death induced by treatments (Lebon et al., 2015).
properties
IUPAC Name |
[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGIMXKBIBMKBL-IVZWLZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N3O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ap-dUTP |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.